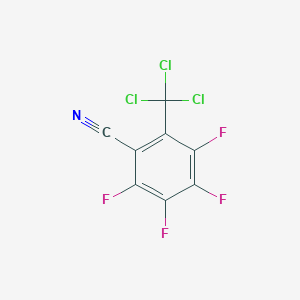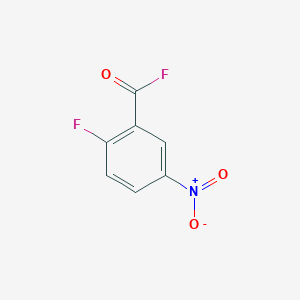
3,5-Bis(trifluoromethyl)benzal bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)benzal bromide (3,5-BTFB) is a trifluoromethylated benzal bromide compound that has a wide range of uses in scientific research. It is a versatile reagent that can be used in a variety of studies and applications, including synthesis, biochemistry, and pharmacology. 3,5-BTFB has been studied extensively in the laboratory and is known for its high reactivity and stability.
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)benzal bromide has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various organometallic complexes, such as palladium and copper complexes. In addition, 3,5-Bis(trifluoromethyl)benzal bromide has been used in the synthesis of cyclic and linear peptides, as well as in the synthesis of peptide-based drugs.
Mécanisme D'action
3,5-Bis(trifluoromethyl)benzal bromide is known to undergo a number of reactions, including nucleophilic substitution and nucleophilic addition. In nucleophilic substitution reactions, the trifluoromethyl group is replaced by a nucleophile, such as an alkoxide or amine. In nucleophilic addition reactions, the trifluoromethyl group is added to a double bond, such as an alkene or alkyne.
Biochemical and Physiological Effects
3,5-Bis(trifluoromethyl)benzal bromide is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3,5-Bis(trifluoromethyl)benzal bromide has been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Bis(trifluoromethyl)benzal bromide is a highly reactive and stable reagent, making it a useful tool for a variety of laboratory experiments. It is also relatively inexpensive and easy to obtain. However, it is important to note that 3,5-Bis(trifluoromethyl)benzal bromide is toxic and should be handled with care. In addition, it should not be used in experiments involving humans or animals.
Orientations Futures
The potential applications of 3,5-Bis(trifluoromethyl)benzal bromide are still being explored. One potential future direction is the use of 3,5-Bis(trifluoromethyl)benzal bromide in the synthesis of novel drugs. Another potential future direction is the use of 3,5-Bis(trifluoromethyl)benzal bromide in the synthesis of materials for use in the medical field, such as biocompatible polymers and hydrogels. In addition, further research into the biochemical and physiological effects of 3,5-Bis(trifluoromethyl)benzal bromide could lead to the development of new therapeutic agents. Finally, 3,5-Bis(trifluoromethyl)benzal bromide could be used in the development of new catalysts for use in organic synthesis.
Méthodes De Synthèse
3,5-Bis(trifluoromethyl)benzal bromide is typically synthesized from benzyl bromide and trifluoromethanesulfonic acid (TFSA). The reaction is carried out in the presence of anhydrous sodium sulfate and a catalytic amount of anhydrous potassium carbonate. The reaction is typically carried out in a closed vessel and is heated to a temperature of 150°C for two hours. The reaction yields a white crystalline solid that is then purified by recrystallization.
Propriétés
IUPAC Name |
1-(dibromomethyl)-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F6/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKMCEFXKBHMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzal bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)








![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)